Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a pyrrole ring at position 2 and an ethyl ester group at position 6. Its molecular formula is C₁₄H₁₂N₂O₂S , with a molecular weight of 272.32 g/mol.
Core Structure and Functional Groups
The benzothiazole moiety consists of a fused benzene and thiazole ring system, where the thiazole sulfur atom is bonded to the benzene ring. The pyrrole group (1H-pyrrol-1-yl) is attached via a nitrogen atom to the benzothiazole’s carbon at position 2, while the ethyl ester (–COOCH₂CH₃) occupies position 6. This arrangement creates a planar conjugated system, with potential for π-π interactions and hydrogen bonding.
Crystallographic Properties
While direct crystallographic data for this compound is limited, analogous benzothiazole derivatives (e.g., methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate) exhibit triclinic or monoclinic symmetry, with hydrogen bonds and chalcogen interactions stabilizing the crystal lattice. The benzothiazole core typically adopts a flattened conformation, with bond angles consistent with aromatic systems. For example, in similar structures, the S–C bond length in the thiazole ring is ~1.76 Å, and the benzene-thiazole dihedral angle is approximately 0°, indicating coplanarity.
Table 1: Key Bond Lengths in Benzothiazole Derivatives
| Bond Type | Length (Å) | Reference |
|---|---|---|
| S–C (thiazole) | 1.76–1.78 | |
| N–C (pyrrole) | 1.38–1.40 | |
| C=O (ester) | 1.22–1.24 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR
- Pyrrole Protons : δ 6.2–6.8 ppm (aromatic protons).
- Ethyl Ester : δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (OCH₂).
- Benzothiazole Aromatic Protons : δ 7.3–8.1 ppm (ortho, meta, and para positions relative to substituents).
¹³C NMR
- Ester Carbonyl : δ 165–170 ppm.
- Pyrrole Carbons : δ 105–125 ppm (aromatic carbons).
- Thiazole Sulfur-Bonded Carbon : δ 140–150 ppm.
Table 2: Representative NMR Shifts
| Proton Environment | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Ethyl CH₃ | 1.2–1.4 | 14–16 |
| Pyrrole aromatic protons | 6.2–6.8 | 105–125 |
| Ester OCH₂ | 4.1–4.3 | 60–65 |
Infrared (IR) Vibrational Profile Analysis
Key IR absorption bands reflect functional groups:
- C=O (ester) : Strong peak at ~1700–1720 cm⁻¹.
- C=N (thiazole) : Medium peak at ~1600–1650 cm⁻¹.
- N–H (pyrrole) : Weak absorption at ~3300 cm⁻¹.
- C–S (thiazole) : Stretching at ~700–800 cm⁻¹.
Table 3: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ester) | 1700–1720 | Strong |
| C=N (thiazole) | 1600–1650 | Medium |
| N–H (pyrrole) | ~3300 | Weak |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals:
- Molecular Ion : m/z 272.06 ([M+H]⁺ or [M]⁺⁺).
- Fragmentation : Loss of ethyl group (–OCH₂CH₃, m/z 272 → 240), followed by cleavage of the pyrrole ring.
- Key Fragments :
Table 4: Major MS Fragments
| Fragment | m/z | Process |
|---|---|---|
| [M+H]⁺ | 273 | Molecular ion |
| [M–OCH₂CH₃]⁺ | 240 | Loss of ethyl ester |
| C₈H₅NS⁺ | 165 | Benzothiazole core |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31+G(d,p)) predict:
- Bond Lengths :
- Conformational Stability : The planar benzothiazole core and pyrrole group enable π-conjugation, lowering energy levels.
- Electronic Properties :
Table 5: DFT-Predicted Bond Lengths
| Bond Type | Length (Å) |
|---|---|
| S–C (thiazole) | 1.76 |
| C=O (ester) | 1.22 |
| N–C (pyrrole) | 1.38 |
Molecular Orbital Configuration Analysis
- HOMO–LUMO Gap : ~4.0 eV, indicating moderate electron delocalization.
- Electron Density : Higher density on the pyrrole nitrogen and thiazole sulfur, suggesting nucleophilic reactivity.
- Molecular Electrostatic Potential (MEP) :
Table 6: HOMO and LUMO Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -9.2 | Benzothiazole-pyrrole |
| LUMO | -5.2 | Ester and pyrrole |
Properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)10-5-6-11-12(9-10)19-14(15-11)16-7-3-4-8-16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXSQRQUXNOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381985 | |
| Record name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289651-81-6 | |
| Record name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Properties
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate (molecular formula: C₁₄H₁₂N₂O₂S; molecular weight: 272.32 g/mol) is characterized by the following structural features:
- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole ring.
- Pyrrole substituent : A five-membered aromatic nitrogen heterocycle attached at position 2 of the benzothiazole.
- Ethyl carboxylate group : An ester functional group at position 6.
The compound’s SMILES string (CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3) and InChIKey (KEXSQRQUXNOTTA-UHFFFAOYSA-N) confirm its connectivity.
Synthetic Routes and Methodologies
Method 1: Nucleophilic Aromatic Substitution of Halogenated Benzothiazole Intermediates
This two-step approach involves synthesizing a halogenated benzothiazole precursor followed by pyrrole substitution.
Step 1: Synthesis of 2-Chloro-1,3-Benzothiazole-6-Carboxylic Acid
Ethyl 6-carboxybenzothiazole is prepared via cyclization of 2-amino-5-nitrobenzoic acid with thiourea, followed by reduction and esterification. Chlorination at position 2 is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 2-Amino-5-nitrobenzoic acid |
| Chlorinating agent | NCS (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Yield | 78% |
Step 2: Pyrrole Substitution via Ullmann Coupling
The chloro intermediate reacts with pyrrole in the presence of a copper(I) catalyst:
$$
\text{2-Chloro-1,3-benzothiazole-6-carboxylate} + \text{Pyrrole} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}
$$
Optimization Insights
Method 2: One-Pot Cyclization of Thioamide-Pyrrole Precursors
A convergent strategy constructs the benzothiazole and pyrrole rings simultaneously.
Reaction Mechanism
- Thioamide formation : Ethyl 2-aminobenzoate reacts with carbon disulfide to form a thioamide.
- Cyclization : Treatment with α-chloroacetylpyrrole induces ring closure:
$$
\text{Thioamide} + \alpha\text{-Chloroacetylpyrrole} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 6 hours |
| Yield | 55% |
This method avoids isolation of intermediates but requires precise stoichiometry to minimize byproducts.
Method 3: Direct Esterification of Carboxylic Acid Intermediate
A late-stage esterification strategy modifies pre-assembled 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid.
Procedure
- Acid synthesis : 2-(1H-Pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid is prepared via Method 1 or 2.
- Esterification : The acid reacts with ethanol under acidic conditions:
$$
\text{Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl ester}
$$
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | Concentrated H₂SO₄ (2 drops) |
| Solvent | Excess ethanol |
| Temperature | Reflux (78°C) |
| Yield | 85% |
This approach is high-yielding but necessitates prior access to the carboxylic acid.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High purity, scalable | Multi-step, costly catalysts | 65–70% |
| One-Pot Cyclization | Fewer intermediates | Moderate yield | 55% |
| Direct Esterification | High efficiency | Requires acid precursor | 85% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 289651-81-6
- Structural Features : The compound integrates the structural elements of pyrrole and benzothiazole, which contribute to its unique electronic properties and biological activities.
Medicinal Chemistry
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate has been investigated for its potential as a lead compound in drug development due to:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines, promoting further investigation into its mechanism of action.
The compound's interactions at the molecular level may involve:
- Enzyme Modulation : Binding to specific enzymes or receptors can alter their activity, leading to various biological effects.
- Mechanism of Action : The exact pathways depend on the biological context but may include inhibition or activation of key metabolic processes.
Materials Science
Due to its unique structural features, this compound is being explored for:
- Development of Functional Materials : Its electronic properties make it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate can be contextualized by comparing it with related benzothiazole and heterocyclic derivatives. Key compounds for comparison include:
Structural Analogues with Modified Substituents
Key Observations:
- Heterocycle Modification: The benzoxazole analog (C₁₃H₁₅NO₃) replaces sulfur with oxygen, reducing aromatic thiazole’s electron-withdrawing effect. This alteration could influence solubility and reactivity in synthetic pathways .
Functional and Application Comparisons
- Pharmaceutical Potential: Benzothiazoles with acetamido substituents (e.g., C₁₂H₁₁N₂O₃S) are often explored as kinase inhibitors or antimicrobial agents due to their planar structure and hydrogen-bonding capacity . The pyrrole-substituted compound may exhibit enhanced π-π stacking interactions, favoring DNA intercalation or protein binding .
- Agrochemical Relevance : Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate demonstrates utility in pesticide synthesis, suggesting that the target compound’s benzothiazole core could similarly serve as a scaffold for herbicides or fungicides, modulated by substituent choice .
Structural Validation and Conformational Analysis
- Crystallography : Tools like SHELX and ORTEP (–2) are critical for validating the molecular geometry of such compounds. For example, the acetamido derivative’s structure (CAS 134949-41-0) was likely confirmed via X-ray diffraction, ensuring accurate comparison of bond lengths and angles .
- Ring Puckering: The pyrrole substituent may induce non-planar puckering in the benzothiazole ring, as described by Cremer and Pople’s coordinates (). This conformational flexibility could impact packing in crystal lattices or interaction with biological targets .
Research Findings and Data Gaps
- Missing Data : The target compound lacks explicit CAS registration and molecular weight in the evidence, highlighting a need for further experimental characterization.
- Synthetic Challenges : The pyrrole group’s electron-rich nature may complicate synthetic routes compared to acetamido or alkyl substituents, requiring optimized coupling conditions .
Biological Activity
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate (CAS No. 289651-81-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- Structural Features : The compound features a pyrrole ring and a benzothiazole moiety, which are known for their biological significance.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the pyrrole and benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that this compound may function similarly, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
2. Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies on similar benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. This compound may exhibit similar mechanisms of action through apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
Compounds with benzothiazole scaffolds have been noted for their anti-inflammatory properties. Research indicates that the incorporation of pyrrole enhances this effect, potentially making this compound a candidate for treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study assessing the antimicrobial efficacy of various pyrrole-based compounds, this compound was evaluated alongside known antibiotics. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting further investigation into its mechanism and potential clinical applications .
Case Study 2: Cytotoxicity in Cancer Cells
A comparative study on the cytotoxic effects of benzothiazole derivatives revealed that this compound exhibited significant inhibition of cell proliferation in A549 lung cancer cells. The study utilized MTT assays to determine IC50 values and suggested that the compound's mechanism may involve modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1H-pyrrole with a benzothiazole precursor (e.g., ethyl 2-bromo-1,3-benzothiazole-6-carboxylate) under reflux in polar aprotic solvents like DMF or DMSO, using catalysts such as KCO . Intermediates are characterized via H/C NMR, FTIR (to confirm ester and thiazole moieties), and LC-MS for purity assessment. Crystallographic validation of key intermediates (e.g., ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate) using X-ray diffraction ensures structural fidelity .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry detect degradation products. Differential scanning calorimetry (DSC) evaluates thermal stability, while H NMR monitors hydrolytic degradation of the ester group in aqueous buffers .
Q. How can researchers safely handle this compound in laboratory settings, given limited toxicity data?
- Methodological Answer : Adopt precautionary measures: use fume hoods, nitrile gloves, and lab coats. For spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services. Toxicity predictions using QSAR models (e.g., OECD Toolbox) and in vitro assays (e.g., Ames test) are advised until empirical data is available .
Advanced Research Questions
Q. What computational strategies can predict the compound’s pharmacokinetic properties and binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like benzothiazole-sensitive enzymes (e.g., HIV-1 protease) identifies potential interactions. ADMET predictions using SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry for docking accuracy .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of related benzothiazole derivatives?
- Methodological Answer : Refine single-crystal X-ray data (MoKα radiation, λ = 0.71073 Å) using SHELXL . Compare puckering parameters (Cremer-Pople coordinates) for non-planar rings . For example, steric hindrance from substituents (e.g., dipropylcarbamoyl groups) may deviate ring planarity, as seen in hydrogen-bonding analyses .
Q. What experimental approaches address low yields in the synthesis of this compound?
- Methodological Answer : Optimize reaction conditions via DoE (Design of Experiments): vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., CuI for Ullmann-type couplings). Monitor progress with TLC and GC-MS. Alternative routes, such as microwave-assisted synthesis, reduce reaction times and improve yields .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state packing of this compound?
- Methodological Answer : Analyze crystal packing via Mercury software. For example, weak C–H···π interactions between benzothiazole and pyrrole rings stabilize the lattice, while steric bulk from ester groups may suppress π-π stacking. ORTEP-3 visualizes thermal ellipsoids and intermolecular contacts .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the biological activity of benzothiazole derivatives?
- Methodological Answer : Perform meta-analyses of structure-activity relationships (SAR). For instance, fluorination at the benzothiazole 6-position (as in 6-fluoro-1,3-benzothiazole derivatives) enhances antifungal activity but reduces solubility. Validate discrepancies using standardized assays (e.g., MIC for antifungals) and control cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
